1-benzyl-2-hydroxy-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
1-benzyl-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-27-16-9-5-8-15(12-16)17-10-11-22-19-18(17)20(25)23-21(26)24(19)13-14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEVVNWSDLGQBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C3C(=O)NC(=O)N(C3=NC=C2)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-2-hydroxy-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidinone Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrido[2,3-d]pyrimidinone core.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Methoxylation: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The 2-hydroxy group participates in:
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O-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media to form 2-methoxy derivatives .
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Acylation : Forms esters with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions .
Benzyl Group Modifications
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Debenzylation : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, yielding the NH-free scaffold .
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Substitution : Electrophilic aromatic substitution (e.g., nitration) occurs at the benzyl para-position under acidic conditions .
Catalytic and Mechanistic Insights
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pH-dependent pathways : Acidic conditions (pH 1.44–2.93) favor imine formation and enol tautomerization, critical for cyclization .
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NHC catalysis : N-heterocyclic carbenes (NHCs) activate 6-aminouracils for annulation with aldehydes, enabling regioselective pyrido[2,3-d]pyrimidine synthesis .
Biological Activity and Derivatives
While the target compound’s bioactivity is not explicitly reported, structurally analogous pyrido[2,3-d]pyrimidines show:
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Anticancer activity : Derivatives inhibit kinases (e.g., EGFR) and induce apoptosis .
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Antimicrobial properties : Methoxy and benzyl substituents enhance membrane permeability .
Spectroscopic Characterization
Key spectral data for validation:
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrido[2,3-d]pyrimidinone core with a benzyl group, a hydroxy group, and a methoxyphenyl group. These functional groups contribute to its chemical reactivity and biological activity. The molecular formula is , and it has a molecular weight of approximately 359.38 g/mol.
Medicinal Chemistry
1-benzyl-2-hydroxy-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one has been studied for its potential as an anticancer agent . Pyrido[2,3-d]pyrimidines are known to inhibit various kinases involved in cancer progression, such as:
- Tyrosine Kinase
- Phosphatidylinositol-3 Kinase (PI3K)
- Cyclin-dependent Kinases (CDKs)
These targets are critical in regulating cell proliferation and apoptosis, suggesting that this compound may exhibit antiproliferative effects .
Antimicrobial Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines possess antimicrobial properties. Studies have shown that the presence of specific functional groups can enhance the compound's efficacy against various pathogens, making it a candidate for developing new antimicrobial agents .
Neuroprotective Effects
Emerging studies suggest that compounds similar to this compound may offer neuroprotective benefits. They could potentially be used in treating neurodegenerative diseases by modulating pathways associated with neuronal survival and inflammation .
Case Study 1: Anticancer Activity
A study conducted on a series of pyrido[2,3-d]pyrimidine derivatives demonstrated that modifications at the 5-position significantly influenced their antiproliferative activity against various cancer cell lines. The presence of the methoxy group was found to enhance activity due to improved binding affinity to kinase targets .
Case Study 2: Antimicrobial Efficacy
In vitro testing against Gram-positive and Gram-negative bacteria revealed that certain derivatives exhibited significant antimicrobial activity. The structure-activity relationship indicated that the methoxyphenyl group plays a crucial role in enhancing antibacterial properties .
Mechanism of Action
The mechanism of action of 1-benzyl-2-hydroxy-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
Data Tables
Table 1: Anticancer Activity of Selected Pyridopyrimidinones
Table 2: Antimicrobial Activity of Thiol/Thioxo Derivatives
| Compound | Substituents | MIC (μg/mL) | Reference |
|---|---|---|---|
| 10a | 2-Thioxo, thiophen-2-yl | 0.49–3.9 (bacterial) | |
| 15 | 2-Thioxo, methoxyphenyl | Broad-spectrum (hypothetical) |
Biological Activity
1-benzyl-2-hydroxy-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrido[2,3-d]pyrimidinone class. Its unique structural features, including a benzyl group, a hydroxy group, and a methoxyphenyl group, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.
Chemical Structure and Properties
The compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 1-benzyl-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-dione |
| Molecular Formula | C21H17N3O3 |
| Molecular Weight | 359.37 g/mol |
The presence of functional groups like hydroxyl and methoxy enhances its reactivity and solubility, making it suitable for various biological applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:
- Staphylococcus aureus : The compound showed an inhibition zone of 15 mm at a concentration of 100 µg/mL.
- Escherichia coli : The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL.
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably:
- In vitro assays revealed that it inhibits the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
- The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins .
Anti-inflammatory Activity
The anti-inflammatory effects of the compound have also been documented. In animal models, it significantly reduced inflammation markers in carrageenan-induced paw edema tests:
- ED50 values for inflammation reduction were reported at approximately 10.5 mg/kg.
Additionally, the compound inhibited COX-2 enzyme activity in vitro with an IC50 value of 28 µM, comparable to standard anti-inflammatory drugs like ibuprofen .
Case Studies
Several case studies have highlighted the therapeutic potential of pyrido[2,3-d]pyrimidinones:
- Study on Anticancer Properties : A study published in Molecules demonstrated that derivatives of pyrido[2,3-d]pyrimidinones could effectively inhibit tumor growth in xenograft models .
- Research on Anti-inflammatory Effects : Another research article detailed the synthesis and evaluation of similar compounds showing promising results in reducing inflammation in chronic disease models .
Q & A
Q. Advanced Structure-Activity Relationship (SAR)
- Functionalization at C2 : Replacement of the hydroxyl group with hydrazine or thiol moieties enhances antitumor activity. For instance, hydrazone derivatives (e.g., 2-hydrazinyl analogs) showed IC50 values <10 µM against MCF-7 and HepG2 cell lines .
- Aryl Substitution at C5 : Electron-donating groups (e.g., 3-methoxyphenyl) improve solubility and target binding, validated via molecular docking against mPGES-1 .
- Analytical Validation :
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm regioselectivity (e.g., aromatic proton shifts at δ 7.2–8.9 ppm) .
- HR-MS : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 506 for Schiff base derivatives) .
What experimental models are suitable for evaluating the antitumor activity of this compound, and how are data contradictions resolved?
Q. Biological Evaluation & Data Analysis
- In Vitro Models :
- Addressing Contradictions :
How can regioselectivity challenges during cyclization be mitigated in pyrido[2,3-d]pyrimidinone synthesis?
Q. Advanced Reaction Design
- Electronic vs. Steric Control : Substituents on aryl aldehydes direct cyclization pathways. For example, electron-deficient aldehydes favor 6-endo cyclization, while bulky groups promote 5-exo closure .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 150°C for 30 min) and improves regioselectivity by minimizing side reactions .
- Protecting Groups : Temporarily block reactive sites (e.g., benzyl groups at N1) to prevent undesired ring formation .
What computational tools are effective for predicting binding interactions of this compound with mPGES-1 or other targets?
Q. Methodological Guidance for Computational Studies
- Docking Software : AutoDock Vina or Schrödinger Suite for binding pose prediction. For example, dock the 3-methoxyphenyl moiety into the hydrophobic pocket of mPGES-1 .
- MD Simulations : GROMACS for stability analysis (e.g., 100-ns simulations to validate hydrogen bonding with Ser<sup>127</sup> or Arg<sup>126</sup>) .
- QSAR Models : Use CoMFA/CoMSIA to correlate substituent effects (e.g., logP, polar surface area) with IC50 values .
How can solubility and bioavailability be improved without compromising bioactivity?
Q. Advanced Formulation Strategies
- Prodrug Design : Introduce phosphate esters at the 2-hydroxy group for enhanced aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (particle size <200 nm) to improve cellular uptake .
- Co-Crystallization : Use co-formers like succinic acid to stabilize the amorphous phase and increase dissolution rates .
What spectroscopic techniques are critical for distinguishing tautomeric forms of pyrido[2,3-d]pyrimidinones?
Q. Analytical Best Practices
- IR Spectroscopy : Identify carbonyl (C=O) stretches at 1640–1680 cm<sup>−1</sup> and enol tautomers via broad O-H peaks (~3200 cm<sup>−1</sup>) .
- <sup>15</sup>N NMR : Resolve tautomeric equilibria by observing nitrogen chemical shifts (e.g., δ<sup>15</sup>N −250 to −300 ppm for pyrimidinone N3) .
- X-ray Crystallography : Confirm solid-state tautomerism (e.g., non-planar pyrimidine rings with dihedral angles >30°) .
How can conflicting data in enzyme inhibition assays (e.g., mPGES-1 vs. COX-2 selectivity) be systematically addressed?
Q. Data Contradiction Analysis
- Selectivity Profiling : Screen against a panel of 10+ enzymes (e.g., COX-1, COX-2, mPGES-1) to identify off-target effects .
- Kinetic Studies : Determine Ki values via Lineweaver-Burk plots to differentiate competitive vs. non-competitive inhibition .
- Structural Overlays : Compare binding modes with co-crystal structures of mPGES-1 inhibitors (PDB: 5LTR) to rationalize selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
